molecular formula C9H4Cl2FN B2364922 4,8-Dichloro-5-fluoroquinoline CAS No. 1065093-06-2

4,8-Dichloro-5-fluoroquinoline

Cat. No. B2364922
CAS RN: 1065093-06-2
M. Wt: 216.04
InChI Key: RBJHJXKPRAVFHN-UHFFFAOYSA-N
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Description

4,8-Dichloro-5-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 4,8-Dichloro-5-fluoroquinoline is represented by the InChI code: 1S/C9H4Cl2FN/c10-5-3-4-13-9-6 (11)1-2-7 (12)8 (5)9/h1-4H . This indicates that the compound contains a quinoline core with chlorine atoms at the 4th and 8th positions and a fluorine atom at the 5th position.


Physical And Chemical Properties Analysis

4,8-Dichloro-5-fluoroquinoline is a solid at ambient temperature . It has a molecular weight of 216.04 .

Scientific Research Applications

Chemical Synthesis

“4,8-Dichloro-5-fluoroquinoline” is used in the field of chemical synthesis . It’s a key component in the creation of various complex compounds, contributing to the development of new materials and substances .

Antibacterial Applications

Fluoroquinolones, a family of compounds that includes “4,8-Dichloro-5-fluoroquinoline”, are known for their antibacterial properties . They inhibit bacterial DNA-gyrase, which is essential for bacterial reproduction . This makes them effective against many strains of bacteria, including those resistant to other classes of antibacterials .

Antineoplastic Activity

Research studies have shown that certain derivatives of “4,8-Dichloro-5-fluoroquinoline” exhibit antineoplastic activity . These compounds have been found to be effective inhibitors of topoisomerase II in HeLa cells, a type of mammalian cancer cell .

Chromatography

“4,8-Dichloro-5-fluoroquinoline” is also used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties make it useful in the development of new chromatographic methods .

Complex Formation with Metals

Fluoroquinolones, including “4,8-Dichloro-5-fluoroquinoline”, can form complexes with metals . These complexes have various applications, including in the field of materials science .

Life Science Research

In the field of life sciences, “4,8-Dichloro-5-fluoroquinoline” is used in various research applications . Its unique properties make it a valuable tool in the study of biological systems .

Mechanism of Action

Target of Action

4,8-Dichloro-5-fluoroquinoline is a type of fluoroquinolone . The primary targets of fluoroquinolones are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including 4,8-Dichloro-5-fluoroquinoline, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .

Biochemical Pathways

The action of 4,8-Dichloro-5-fluoroquinoline affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, an essential step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial death .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .

Result of Action

The result of 4,8-Dichloro-5-fluoroquinoline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death . This makes 4,8-Dichloro-5-fluoroquinoline and other fluoroquinolones effective antibacterial agents .

Action Environment

The action of 4,8-Dichloro-5-fluoroquinoline, like other fluoroquinolones, can be influenced by various environmental factors. These include the pH and ion concentration of the environment, which can affect the compound’s absorption and distribution . Additionally, the presence of resistant bacterial strains can impact the efficacy of the compound .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements are P280;P301+P312, suggesting that protective gloves should be worn, and if swallowed, medical advice should be sought .

Future Directions

While specific future directions for 4,8-Dichloro-5-fluoroquinoline are not available, the broader class of quinolines has been extensively studied for their potential applications in medicine and other fields . The continued development of quinolines promises to fulfill many of the evolving clinical needs of patients with bacterial infections .

properties

IUPAC Name

4,8-dichloro-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJHJXKPRAVFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloro-5-fluoroquinoline

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